![molecular formula C20H14N4O2S B2547823 N-(呋喃-2-基甲基)-6-硫代-5,6-二氢苯并[4,5]咪唑[1,2-c]喹啉-3-甲酰胺 CAS No. 440322-48-5](/img/structure/B2547823.png)

N-(呋喃-2-基甲基)-6-硫代-5,6-二氢苯并[4,5]咪唑[1,2-c]喹啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

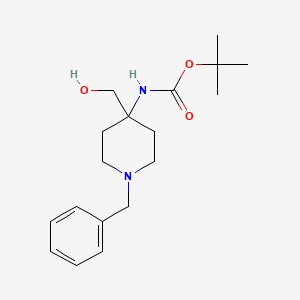

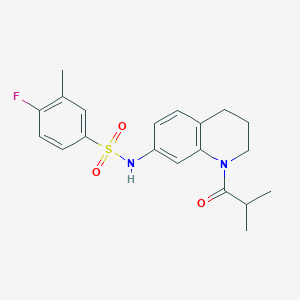

This compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, a benzimidazole ring, and a quinazoline ring . These types of compounds are often studied for their potential biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, amides and esters containing furan rings have been synthesized under microwave-assisted conditions . Quinazoline derivatives have also been synthesized using methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .科学研究应用

潜在的抗癌剂

一系列N-(呋喃-2-基甲基)-1H-吲哚-3-甲酰胺衍生物被设计并合成,用于开发靶向表皮生长因子受体(EGFR)的新型吲哚支架作为抗癌剂。 这些目标化合物对三种EGFR高表达的癌细胞系的细胞毒活性进行了评估 .

抗菌活性

呋喃衍生物由于其广泛的潜在生物活性,如抗菌、抗病毒、抗氧化、抗肿瘤、抗组胺和杀真菌剂,已成为许多研究的主题。 这些使得呋喃衍生物成为药物和植物保护剂中宝贵的活性成分 .

生物质催化转化

该化合物已在催化有机合成的领域中采用了一种新方法,将生物质催化转化与有机合成技术相结合。 利用N-乙酰氨基葡萄糖作为主要原料,该研究的第一阶段涉及将其催化转化为5-羟甲基糠醛(HMF)。 后续阶段采用HMF与3,3-二甲基-2-丁酮的缩合反应合成了一种新化合物 .

酰胺和酯的合成

呋喃衍生物

呋喃衍生物代表着最简单的含氧五元杂环化合物类别,具有二烯醚结构,被归类为6π电子体系。 这些化合物表现出相当大的化学反应活性 .

生物基产品

当今世界正在向可持续发展迈进,呋喃是这一转变中的关键材料。 呋喃由糠醛加工而成,糠醛是一种从生物质原料中获得的有机化合物。 因此,呋喃是一种绿色环保材料。 它用于生产药物、树脂、农用化学品和漆 .

未来方向

作用机制

Quinazoline derivatives

have drawn attention due to their significant biological activities . They have been found to exhibit a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .

Furan derivatives

, on the other hand, have been found to exhibit various therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

生化分析

Biochemical Properties

It is known that the compound is a derivative of benzimidazole , a class of compounds known for their wide range of biological activities . The compound’s furan ring, a five-membered heterocyclic ring, is a common feature in many biologically active compounds .

Cellular Effects

Similar compounds have shown potent anticancer activities against various cancer cell lines , suggesting that this compound may also have potential anticancer properties.

Molecular Mechanism

It is speculated that the compound may interact with the epidemal growth factor receptor (EGFR), a common target of many anticancer drugs .

属性

IUPAC Name |

N-(furan-2-ylmethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O2S/c25-19(21-11-13-4-3-9-26-13)12-7-8-14-16(10-12)23-20(27)24-17-6-2-1-5-15(17)22-18(14)24/h1-10H,11H2,(H,21,25)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZOPXJWPRKSEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=S)NC4=C3C=CC(=C4)C(=O)NCC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2547744.png)

![3-hydroxy-1-[3-(4-methoxyphenoxy)propyl]-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2547745.png)

![N-(furan-2-ylmethyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2547751.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2547752.png)

![N-(4-methoxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2547754.png)

![(1R,5S)-3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2547760.png)

![(E)-4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2547761.png)

![1-[2-(Ethylamino)-4-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B2547763.png)